N1-Methyl Substitution as a Determinant of Hydrogen-Bond Donor Profile vs. N1-Unsubstituted Pyrrolo[2,3-c]pyridin-7-one Core (CAS 259684-36-1)
The N1-methyl group on CAS 2415633-25-7 eliminates the pyrrole NH hydrogen-bond donor (HBD) present on the unsubstituted core 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1; HBD count = 1 at N1-H). In the co-crystal structure of the N1-H, N6-methyl analog (PDB 5I40, ligand 67N), the N1-H engages in a direct hydrogen bond with the BRD9 bromodomain [1]. Methylation at N1 eliminates this donor, reducing total HBD count from 1 to 0 [2]. This distinguishes CAS 2415633-25-7 from the N1-H core scaffold for any target where the pyrrole NH contributes to binding enthalpy, and aligns it instead with the N1-substituted pharmacophore observed in advanced BET and CBL-B inhibitor series [3].
| Evidence Dimension | Hydrogen-bond donor count and N1-substitution status |
|---|---|
| Target Compound Data | HBD = 0; N1-methylated; N6-(3-oxopropyl)-azetidine side chain (CAS 2415633-25-7; MW = 259.30) |
| Comparator Or Baseline | HBD = 1; N1-H, N6-unsubstituted core (CAS 259684-36-1; MW = 134.14); N6-methyl analog 67N (HBD = 1; MW = 148.16) |
| Quantified Difference | ΔHBD = −1 (elimination of N1-H donor); ΔMW = +125.16 vs. N1-H core; ΔMW = +111.14 vs. N6-methyl analog |
| Conditions | Computed from chemical structures; PDB 5I40 co-crystal structure confirms H-bond role of N1-H in BRD9 binding at 2.20 Å resolution |
Why This Matters
Procurement of the N1-methyl analog vs. the N1-H core scaffold selects for a compound with fundamentally altered hydrogen-bonding capacity, which directly impacts bromodomain binding enthalpy and target selectivity as demonstrated in the BRD9 structural biology literature.
- [1] PDB 5I40 — Crystal structure of BRD9 in complex with 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (67N). Resolution: 1.65 Å. Deposited: 2016. RCSB Protein Data Bank. View Source
- [2] PubChem Compound Summary. NWJZAIRGYDVVQM-UHFFFAOYSA-N. Computed HBD count = 0. National Center for Biotechnology Information. View Source
- [3] WO 2024/105563 A1 — Substituted bicyclic pyridone derivatives as CBL-B inhibitors (Pfizer Inc.). N1-substituted 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core exemplified throughout. View Source
